(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride
Overview
Description
“(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride” is a chemical compound with the CAS Number: 1423015-68-2 . It has a molecular weight of 284.83 . This compound is used in various scientific research areas due to its unique structure, which allows for diverse applications, including drug development, organic synthesis, and biochemical studies.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N2O.ClH/c1-4-17 (11-13-8-6-5-7-9-13)15 (18)14 (16)10-12 (2)3;/h5-9,12,14H,4,10-11,16H2,1-3H3;1H/t14-;/m0./s1 . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.83 . It’s described as an oil at room temperature .Scientific Research Applications
Anticonvulsant Properties
PAADs, compounds structurally related to (2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride, have demonstrated significant anticonvulsant activities in animal models. Studies have shown that substituting the 4'-N'-benzylamide site in these compounds can lead to enhanced anticonvulsant effects. For instance, incorporating electron-withdrawing groups retained activity, while electron-donating groups led to a loss of activity. The introduction of 3-fluorobenzyloxy or 3-fluorophenoxymethyl groups using a rationally designed multiple ligand approach improved the anticonvulsant activities of these compounds, surpassing those of phenobarbital and phenytoin in some cases (King et al., 2011).
Structure-Activity Relationship (SAR)
Further research into the SAR of PAADs revealed that the anticonvulsant activity is highly dependent on the electronic properties of the 4'-N'-benzylamide substituent. This indicates a clear SAR, where PAADs exhibit more structural latitude in the types of units that can be incorporated at the terminal amide site compared to functionalized amino acids (FAAs), suggesting different mechanisms of action (King et al., 2011).
Neuropathic Pain Management
PAADs have also shown promise in neuropathic pain management. The efficacy of these compounds in reducing pain was associated with their structural features, particularly the hydrocarbon moiety at the C(2)-carbon. Notably, certain C(2) R-substituted PAADs, where the R group was a hydrocarbon like ethyl or isopropyl and conformed to the d-amino acid configuration, exhibited pronounced activities in neuropathic pain models (King et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-4-17(11-13-8-6-5-7-9-13)15(18)14(16)10-12(2)3;/h5-9,12,14H,4,10-11,16H2,1-3H3;1H/t14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBASEFMRZNSOQ-UQKRIMTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)[C@H](CC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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